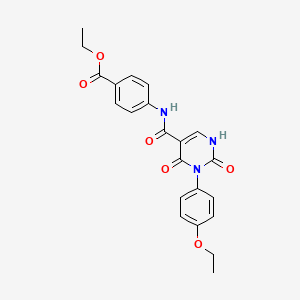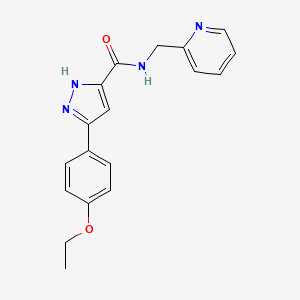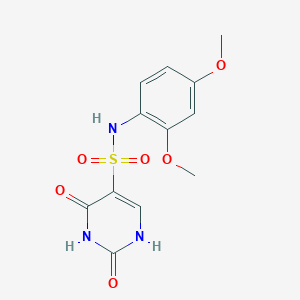![molecular formula C24H22N2O2 B11297269 N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B11297269.png)
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide, often referred to as IMB-1 , belongs to the indole class of compounds. Indoles are significant heterocyclic systems found in natural products, pharmaceuticals, and drugs. IMB-1 features an indole ring fused with a benzene ring, along with a methyl group and a methoxy group. Its chemical structure is as follows:
This compound
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to IMB-1. One notable method is the Fischer indole synthesis , which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This process yields the tricyclic indole structure of IMB-1 .
Reaction Conditions::- Reactants: Cyclohexanone derivative, phenylhydrazine hydrochloride
- Catalyst: Methanesulfonic acid (MsOH)
- Solvent: Methanol (MeOH)
- Yield: Good yield (e.g., 84%)
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale synthesis.
Analyse Chemischer Reaktionen
IMB-1 undergoes various reactions, including:
Oxidation: Oxidative transformations of the indole moiety.
Reduction: Reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions at the indole nitrogen.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, reduction with sodium borohydride (NaBH₄) or oxidation with potassium permanganate (KMnO₄).
Major Products:: The major products formed from IMB-1 reactions include derivatives with altered functional groups or substitutions on the indole ring.
Wissenschaftliche Forschungsanwendungen
IMB-1 finds applications across various fields:
Wirkmechanismus
The precise mechanism by which IMB-1 exerts its effects remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
IMB-1 stands out due to its unique combination of an indole ring, phenyl group, and methoxy substitution. Similar compounds include other indole derivatives, such as tryptamine and serotonin.
Eigenschaften
Molekularformel |
C24H22N2O2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[1H-indol-3-yl(phenyl)methyl]-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C24H22N2O2/c1-26(24(27)18-12-14-19(28-2)15-13-18)23(17-8-4-3-5-9-17)21-16-25-22-11-7-6-10-20(21)22/h3-16,23,25H,1-2H3 |
InChI-Schlüssel |
HFIHNFAZPHEXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11297188.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11297198.png)
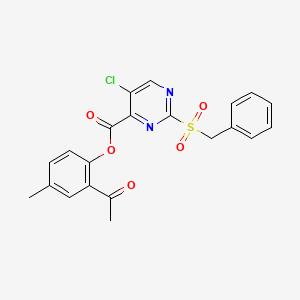
![Ethyl 4-(2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11297225.png)
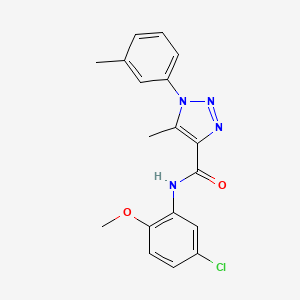
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11297239.png)
![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11297247.png)
![N-[3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]benzamide](/img/structure/B11297255.png)
![3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11297262.png)
![6-(4-ethylphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11297271.png)
![3-methoxy-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B11297274.png)
